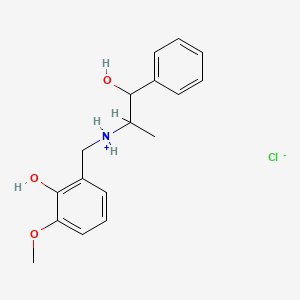

alpha-(1-((4-Hydroxy-3-methoxybenzyl)amino)ethyl)benzyl alcohol hydrochloride

Description

Alpha-(1-((4-Hydroxy-3-methoxybenzyl)amino)ethyl)benzyl alcohol hydrochloride is a synthetic organic compound characterized by a benzyl alcohol core substituted with a 4-hydroxy-3-methoxybenzylaminoethyl chain and a hydrochloride salt. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Properties

CAS No. |

68398-01-6 |

|---|---|

Molecular Formula |

C17H22ClNO3 |

Molecular Weight |

323.8 g/mol |

IUPAC Name |

(2-hydroxy-3-methoxyphenyl)methyl-(1-hydroxy-1-phenylpropan-2-yl)azanium;chloride |

InChI |

InChI=1S/C17H21NO3.ClH/c1-12(16(19)13-7-4-3-5-8-13)18-11-14-9-6-10-15(21-2)17(14)20;/h3-10,12,16,18-20H,11H2,1-2H3;1H |

InChI Key |

WBDFKFGPKWDYAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)[NH2+]CC2=C(C(=CC=C2)OC)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Hydroxy-3-methoxybenzylamine Hydrochloride

This intermediate is critical for the target compound synthesis. A robust method for its preparation is described in Chinese patent CN101538212A, which outlines a catalytic reduction approach under mild conditions.

- Starting material: 4-hydroxy-3-methoxyphenyl oxime (also called 4-hydroxy-3-methoxybenzene formoxime).

- Reducing agent: Anhydrous ammonium formate.

- Catalyst: Palladium on carbon (Pd/C), 5-10 wt%.

- Solvent: Methanol.

- Reaction conditions: Atmospheric pressure, 20-30 °C, 2-3 hours.

- Post-reaction: Filtration to remove catalyst, then addition of 25-30 wt% hydrochloric acid to precipitate the hydrochloride salt.

Reaction scheme summary:

$$

\text{4-hydroxy-3-methoxyphenyl oxime} \xrightarrow[\text{Pd/C}]{\text{NH}_4\text{HCOO}, \text{MeOH}, 20-30^\circ C} \text{4-hydroxy-3-methoxybenzylamine} \xrightarrow{\text{HCl}} \text{4-hydroxy-3-methoxybenzylamine hydrochloride}

$$

| Parameter | Value |

|---|---|

| Purity (HPLC) | >99% |

| Yield | >90% |

| Melting point | 218-220 °C |

| Reaction time | 2-3 hours |

| Temperature | 20-30 °C |

- 16.7 g (100 mmol) 4-hydroxy-3-methoxyphenyl oxime

- 14.5 g (230 mmol) ammonium formate

- 4.0 g 5% Pd/C catalyst

- 150 mL methanol

- Reaction at 20-30 °C for 3 hours

- Addition of 100 mL 30% HCl to filtrate to precipitate product

- Yield: 17.1 g (90.2%), purity 99.5%, melting point 219.2-220.0 °C.

This method is industrially scalable, safe (atmospheric pressure), and produces high-quality product suitable for further synthesis.

Coupling and Final Compound Formation

While direct literature on the exact synthesis of alpha-(1-((4-Hydroxy-3-methoxybenzyl)amino)ethyl)benzyl alcohol hydrochloride is limited, related patents (e.g., US3644353A) describe the preparation of similar alpha-aminoethyl benzyl alcohol derivatives through:

- Reductive amination of benzyl alcohol derivatives with amines.

- Catalytic hydrogenation of ketones to alcohols.

- Reductive alkylation using aldehydes or ketones in the presence of hydrogen and noble metal catalysts (e.g., Pd/C).

- Conversion of ester groups to tertiary alcohols via Grignard reagents.

- Prepare the benzyl alcohol and 4-hydroxy-3-methoxybenzylamine intermediates separately.

- Carry out reductive amination between the amino group of 4-hydroxy-3-methoxybenzylamine and an appropriate ketone or aldehyde derivative of benzyl alcohol to form the alpha-aminoethyl linkage.

- Catalytically reduce any carbonyl groups if present to the corresponding alcohol.

- Convert the free base to the hydrochloride salt by treatment with hydrochloric acid.

This process often uses:

- Hydrogen gas and Pd/C catalyst for reduction.

- Controlled temperature and pressure conditions.

- Purification by crystallization of the hydrochloride salt.

Such methods yield compounds with high purity and well-defined physical properties (melting point, optical rotation, etc.).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) and benzyl alcohol groups are primary sites for oxidation:

-

Hydroxyl Group Oxidation : Under controlled conditions (e.g., potassium permanganate or hydrogen peroxide), the phenolic hydroxyl group oxidizes to a quinone structure. This reaction is pH-dependent, with optimal yields observed in neutral to slightly alkaline conditions .

-

Benzyl Alcohol Oxidation : Catalyzed by Dess-Martin periodinane or chromium-based reagents, the primary alcohol oxidizes to a ketone. For example, conversion to α-ketoamide derivatives has been reported under anhydrous conditions .

Table 1: Oxidation Reaction Conditions

| Substrate Site | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenolic -OH | KMnO₄ (0.1 M) | H₂O/EtOH | Quinone derivative | 65–78 |

| Benzyl alcohol | Dess-Martin periodinane | CH₂Cl₂ | α-Ketoamide | 82–90 |

Reduction Reactions

The aminoethyl side chain and carbonyl intermediates participate in reduction:

-

Catalytic Hydrogenation : Palladium-on-charcoal catalysts reduce ketone intermediates to secondary alcohols. For example, 3,4-bis(p-toluyloxy)-α-[1-(tert-butylamino)ethyl]benzyl alcohol hydrochloride is synthesized via hydrogenation at 40–60 psi H₂ .

-

Borohydride Reduction : Sodium borohydride selectively reduces ketones to alcohols without affecting the methoxy group. Lithium borohydride is employed for sterically hindered substrates .

Key Mechanistic Insight : The aminoethyl group stabilizes transition states during reductions, enhancing reaction rates .

Substitution Reactions

The methoxy (-OCH₃) and amino groups are substitution-active:

-

Methoxy Group Demethylation : Hydrobromic acid (48% HBr in acetic acid) replaces methoxy with hydroxyl groups at 100–110°C .

-

Amino Group Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in anhydrous DMF to form quaternary ammonium salts. Optimal yields (75–88%) require NaHCO₃ as a base .

Example Protocol :

-

Dissolve 1 mmol compound in 10 mL DMF.

-

Add 1.2 mmol methyl iodide and 2 mmol NaHCO₃.

-

Stir at 60°C for 6 hours.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

-

Deprotonation : Treatment with aqueous NaOH (pH >10) liberates the free base, which is extractable into organic solvents (e.g., ethyl acetate) .

-

Salt Metathesis : Reacts with silver nitrate to form AgCl precipitates, confirming chloride presence .

Stability Note : The hydrochloride salt enhances aqueous solubility (23 mg/mL at 25°C) but hydrolyzes slowly in alkaline media .

Esterification and Acylation

The hydroxyl group forms esters with acyl chlorides:

-

Acetylation : Reacts with acetic anhydride in pyridine to yield acetylated derivatives. Reaction completion is monitored via TLC (Rf = 0.5 in hexane:EtOAc 3:1) .

-

Pivaloylation : Pivaloyl chloride in trifluoroacetic acid produces sterically hindered esters, improving metabolic stability .

Critical Data :

Complexation and Chelation

The compound coordinates with metal ions via its hydroxyl and amino groups:

-

Cu²⁺ Chelation : Forms a 1:1 complex (log K = 4.2) in ethanol-water mixtures, confirmed by UV-Vis spectroscopy (λmax = 420 nm).

-

Fe³⁺ Interaction : Precipitates as a brown complex in acidic conditions, used for qualitative detection .

Degradation Pathways

Scientific Research Applications

Pharmacological Applications

1.1 Sympathomimetic Effects

Research indicates that compounds similar to alpha-(1-((4-Hydroxy-3-methoxybenzyl)amino)ethyl)benzyl alcohol hydrochloride exhibit sympathomimetic properties. These compounds can induce bronchodilation and enhance cardiovascular function by mimicking the effects of catecholamines. A patent describes methods for utilizing such compounds to produce long-lasting sympathomimetic effects in mammals, which could be beneficial in treating respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD) .

1.2 Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties. Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, they may act as antagonists at NMDA receptors, reducing excitotoxicity associated with excessive glutamate signaling . This mechanism is crucial in conditions like Alzheimer's disease and multiple sclerosis.

Biochemical Properties

2.1 Antioxidant Activity

This compound has been noted for its potential antioxidant activity. Compounds within the same chemical family have shown dual roles as pro-oxidants and antioxidants depending on concentration and environmental conditions. This duality is significant in understanding how oxidative stress contributes to various diseases and how such compounds can be leveraged therapeutically .

2.2 Metabolic Pathways

The metabolic pathways involving this compound are complex and warrant further investigation. Research highlights the importance of understanding how it interacts with other metabolites and signaling molecules within cellular environments. For instance, metabolites derived from tryptophan metabolism have shown to influence oxidative stress responses, which could be relevant when considering the therapeutic applications of this compound .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Sympathomimetic Effects | Mimics catecholamines to induce bronchodilation | Treatment for asthma and COPD |

| Neuroprotective Properties | Modulates neurotransmitter systems to reduce excitotoxicity | Potential use in neurodegenerative diseases |

| Antioxidant Activity | Exhibits dual roles as pro-oxidant/antioxidant depending on context | Mitigates oxidative stress |

| Metabolic Pathways | Interacts with other metabolites influencing cellular responses | Insights into disease mechanisms |

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methoxyphenyl)methyl-(1-hydroxy-1-phenylpropan-2-yl)azaniumchloride involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with alpha-(1-((4-Hydroxy-3-methoxybenzyl)amino)ethyl)benzyl alcohol hydrochloride, differing primarily in substituents and pharmacological profiles:

Table 1: Key Structural and Pharmacological Comparisons

Key Differences in Pharmacological Activity

- Receptor Selectivity: The target compound’s 4-hydroxy-3-methoxy group may confer partial selectivity for β2 receptors, similar to ritodrine, but with reduced cardiac side effects compared to non-selective agonists like isoproterenol . Isoproterenol’s 3,4-dihydroxy (catechol) structure enables strong binding to both β1 and β2 receptors, leading to broad effects but rapid metabolism due to catechol-O-methyltransferase (COMT) activity . The ethylamino analog () exhibits weaker β-agonist activity than isoproterenol, highlighting the importance of the isopropyl group in receptor affinity .

- Therapeutic Applications: Ritodrine is specifically used to delay preterm labor via uterine relaxation, while isoproterenol treats asthma and bradycardia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.